molecular formula C15H10N2O3S B1328690 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid CAS No. 1031651-14-5

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid

Cat. No.: B1328690
CAS No.: 1031651-14-5
M. Wt: 298.3 g/mol
InChI Key: BNQFOQGHOALSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

3-(1,2-benzothiazole-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14(13-11-6-1-2-7-12(11)21-17-13)16-10-5-3-4-9(8-10)15(19)20/h1-8H,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFOQGHOALSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in research and industry .

Biological Activity

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid, with the molecular formula C15H10N2O3SC_{15}H_{10}N_{2}O_{3}S and a molecular weight of 298.32 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Enzyme Inhibition

This compound has demonstrated notable inhibition of various enzymes, particularly caspase-3, which plays a crucial role in the apoptosis pathway. The binding affinity of this compound to caspase-3 results in the formation of a stable complex that inhibits its activity, thereby influencing cell survival and death pathways.

Cellular Effects

The compound modulates several cellular processes including:

  • Cell Signaling Pathways : It affects pathways that regulate cell growth and differentiation.
  • Gene Expression : Alterations in gene expression profiles have been observed in response to treatment with this compound.
  • Metabolic Activity : It influences cellular metabolism by interacting with key metabolic enzymes.

The molecular mechanism underlying the biological activity of this compound involves:

  • Binding Interactions : The compound binds specifically to the active site of target enzymes, inhibiting their function.
  • Stability and Degradation : The stability of the compound in biological systems affects its long-term efficacy and potential toxicity.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Effective inhibition of caspase-3 with minimal toxicity.
  • High Doses : Increased toxicity observed, necessitating careful dosage management in therapeutic applications.

Metabolic Pathways

The compound is involved in specific metabolic pathways that include interactions with various enzymes and cofactors. Its metabolism is mediated by transport proteins that facilitate its distribution within cells and tissues, impacting its therapeutic efficacy.

Antimicrobial Activity

While the primary focus has been on its apoptotic effects, preliminary studies suggest potential antimicrobial properties against specific bacterial strains. However, further research is necessary to establish its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. This suggests potential for development as an anticancer therapeutic agent .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzisothiazole moiety can significantly enhance biological activity. For instance, introducing different substituents can alter enzyme binding affinities and cellular uptake .

Comparative Analysis with Similar Compounds

A comparison between this compound and similar compounds reveals differences in biological activity:

Compound NameStructureKey Activity
This compoundStructureCaspase-3 inhibition
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acidStructureEnhanced reactivity due to methyl substitution
Benzoxazole derivativesVariesAntimicrobial and anticancer properties

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